molecular formula C13H17N5O2S B5727161 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide

2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide

Cat. No. B5727161
M. Wt: 307.37 g/mol
InChI Key: WWNFNYWDJHDXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide is a potent compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research to investigate its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in DNA synthesis, leading to the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to be effective against fungal infections. In addition, it has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide in lab experiments is its potent antitumor activity. It has also been found to be effective against fungal infections, making it a useful compound for investigating the mechanism of action of antifungal agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for research on 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide. One of the primary areas of research is the development of more potent analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound to better understand its antitumor and antifungal properties. Finally, the potential applications of this compound in other fields, such as agriculture and veterinary medicine, should also be explored.

Synthesis Methods

The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide involves several steps. The starting material for this synthesis is 4-isopropoxyphenylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-amino-4H-1,2,4-triazole-3-thiol to form the desired product. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide has several applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to be effective against fungal infections and has been used as an antifungal agent.

properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9(2)20-11-5-3-10(4-6-11)16-12(19)7-21-13-17-15-8-18(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNFNYWDJHDXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide

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